1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in the progression of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have been studied for similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been explored for their anticancer potential.
Uniqueness
1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This unique structure contributes to its potent anticancer activity and makes it a promising candidate for further development .
Properties
Molecular Formula |
C18H19ClN6O |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN6O/c1-11-8-13(19)2-3-15(11)25-18-14(9-23-25)17(21-10-22-18)24-6-4-12(5-7-24)16(20)26/h2-3,8-10,12H,4-7H2,1H3,(H2,20,26) |
InChI Key |
NFQPNXKQDJLBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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